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Introduction
JET-209 is an exceptionally potent and selective Proteolysis Targeting Chimera (PROTAC)

designed to induce the degradation of the transcriptional coactivators CREB-binding protein

(CBP) and its paralogue p300.[1][2] These proteins are critical regulators of gene expression

and are attractive therapeutic targets in various malignancies, including acute leukemia. As a

bifunctional molecule, JET-209 brings CBP/p300 into proximity with an E3 ubiquitin ligase,

leading to their ubiquitination and subsequent degradation by the proteasome. This targeted

protein degradation offers a powerful mechanism to inhibit the growth of leukemia cells.

These application notes provide a summary of the in vitro activity of JET-209 in leukemia cell

lines, detailed protocols for key experimental assays, and a schematic of the underlying

signaling pathway.

Quantitative Data Summary
JET-209 demonstrates potent degradation of CBP and p300 proteins and robust inhibition of

cell growth in acute leukemia cell lines. The following tables summarize the available

quantitative data for JET-209's activity.

Table 1: Protein Degradation Efficiency of JET-209 in RS4;11 Leukemia Cells
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Target Protein DC₅₀ (nM) Dₘₐₓ (%)
Treatment
Time

Cell Line

CBP 0.05 >95 4 hours RS4;11

p300 0.2 >95 4 hours RS4;11

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.[1][2]

Table 2: Anti-proliferative Activity of JET-209 in Acute Leukemia Cell Lines

Cell Line Cancer Type IC₅₀ (nM)

RS4;11 Acute Lymphoblastic Leukemia 0.03

MOLM-13 Acute Myeloid Leukemia

Subnanomolar to low

nanomolar (specific value not

publicly available)

MV4-11 Acute Myeloid Leukemia

Subnanomolar to low

nanomolar (specific value not

publicly available)

Other representative acute

leukemia cell lines
Acute Leukemia

Subnanomolar to low

nanomolar (specific values not

publicly available)

IC₅₀: Half-maximal inhibitory concentration.[3][4]

Signaling Pathway
JET-209 initiates the degradation of CBP and p300, which are crucial coactivators for a

multitude of transcription factors implicated in leukemia cell survival and proliferation. The

degradation of CBP/p300 leads to the downregulation of key oncogenic gene expression

programs.
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Caption: Mechanism of action of JET-209 in leukemia cells.
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Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of JET-
209 in leukemia cells.

Cell Viability Assay (MTT Assay)
This protocol is for determining the IC₅₀ of JET-209 on the proliferation of leukemia cells.

Materials:

Leukemia cell lines (e.g., RS4;11, MOLM-13, MV4-11)

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

JET-209 (stock solution in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Multichannel pipette

Plate reader

Procedure:

Cell Seeding:

Culture leukemia cells to logarithmic growth phase.

Harvest and count the cells.

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture

medium.
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Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Compound Treatment:

Prepare serial dilutions of JET-209 in culture medium. A suggested starting range is 0.01

nM to 1000 nM.

Include a vehicle control (DMSO) at the same final concentration as in the highest JET-
209 treatment.

Add 100 µL of the diluted JET-209 or vehicle control to the respective wells.

Incubation:

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

MTT Addition and Incubation:

Add 20 µL of MTT solution to each well.

Incubate for 4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan

crystals.

Solubilization:

Carefully remove the medium from each well.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 10 minutes to ensure complete solubilization.

Data Acquisition:

Measure the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC₅₀ value using a non-linear regression analysis.
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Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis in leukemia cells treated with JET-209
using flow cytometry.

Materials:

Leukemia cell lines

Culture medium

JET-209

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Cell Treatment:

Seed leukemia cells in 6-well plates at a density of 0.5 x 10⁶ to 1 x 10⁶ cells/mL.

Treat the cells with JET-209 at various concentrations (e.g., 1x, 5x, and 10x of the IC₅₀)

and a vehicle control for 24-48 hours.

Cell Harvesting and Washing:
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Harvest the cells by centrifugation at 300 x g for 5 minutes.

Wash the cells twice with cold PBS.

Staining:

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Sample Preparation for Flow Cytometry:

Add 400 µL of 1X Binding Buffer to each tube.

Data Acquisition and Analysis:

Analyze the samples on a flow cytometer within 1 hour.

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late

apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of JET-209 on the cell cycle distribution of leukemia

cells.

Materials:

Leukemia cell lines

Culture medium

JET-209

Cold 70% Ethanol
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PBS

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Procedure:

Cell Treatment:

Seed leukemia cells and treat with JET-209 at various concentrations and a vehicle

control for 24-48 hours as described in the apoptosis assay.

Cell Harvesting and Fixation:

Harvest the cells and wash once with PBS.

Resuspend the cell pellet in 1 mL of cold PBS.

While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.

Incubate at -20°C for at least 2 hours (or overnight).

Staining:

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

Wash the cells once with PBS.

Resuspend the cell pellet in 500 µL of PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Data Acquisition and Analysis:

Analyze the samples on a flow cytometer.

Use a histogram to analyze the DNA content and quantify the percentage of cells in the

G0/G1, S, and G2/M phases of the cell cycle.
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Western Blotting for CBP and p300 Degradation
This protocol is to confirm the degradation of CBP and p300 proteins in leukemia cells following

treatment with JET-209.

Materials:

Leukemia cell lines

Culture medium

JET-209

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-CBP, anti-p300, anti-GAPDH or anti-β-actin as a loading control)

HRP-conjugated secondary antibody

ECL Western Blotting Substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment and Lysis:

Treat leukemia cells with JET-209 at various concentrations (e.g., 0.1, 1, 10, 100 nM) for 4

hours.
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Lyse the cells in RIPA buffer.

Protein Quantification:

Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer:

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection:

Wash the membrane with TBST.

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.

Quantify the band intensities to determine the extent of protein degradation.

Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and

experimental conditions. It is recommended to consult the original research articles for further

details where available. The provided quantitative data is based on publicly available

information and may not be exhaustive. For research use only. Not for use in diagnostic

procedures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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